molecular formula C20H21NO6S B2539598 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide CAS No. 863023-04-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B2539598
CAS No.: 863023-04-5
M. Wt: 403.45
InChI Key: ONSSNNWXBABZSA-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is a benzamide derivative featuring a 2,3-dihydrothiophene-1,1-dioxide moiety and dual methoxy substitutions on both the benzamide and aryl amine groups. The compound’s structure (Figure 1) includes a central benzamide scaffold substituted with 3,4-dimethoxy groups, an N-linked 4-methoxyphenyl group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl substituent.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-25-17-7-5-15(6-8-17)21(16-10-11-28(23,24)13-16)20(22)14-4-9-18(26-2)19(12-14)27-3/h4-12,16H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSSNNWXBABZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(4-methoxyphenyl)benzamide is a synthetic organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound contains a dioxido-dihydrothiophene ring and multiple methoxy groups, which may influence its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is C20H23N2O5SC_{20}H_{23}N_{2}O_{5}S, with a molecular weight of approximately 393.47 g/mol. The presence of the dioxido group contributes to its reactivity and potential biological activity.

PropertyValue
Molecular FormulaC20H23N2O5SC_{20}H_{23}N_{2}O_{5}S
Molecular Weight393.47 g/mol
CAS Number863444-99-9

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The dioxido-dihydrothiophene moiety may facilitate binding to target proteins, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary research suggests that the compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Potential : In vitro studies have shown that the compound may induce apoptosis in cancer cell lines. The presence of methoxy groups is believed to enhance its lipophilicity, allowing better cellular uptake and interaction with intracellular targets.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in cellular models.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL. This suggests a strong potential for developing new antimicrobial agents based on this scaffold.
  • Cancer Cell Line Studies : Research involving the MCF-7 breast cancer cell line indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value estimated at 25 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Research Findings

A comprehensive review of available literature highlights the following key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways.
  • Cellular Uptake : Studies using fluorescence microscopy indicate that the compound is readily taken up by cells, suggesting favorable pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-arylbenzamides with heterocyclic or sulfone modifications. Key structural analogues include:

Compound Name Molecular Formula Substituents (Benzamide/Amine) Melting Point (°C) Key Features Reference
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide C₁₉H₂₀NO₅S 3,4-dimethoxy / p-tolyl 240–242 Methyl group on amine enhances lipophilicity; similar sulfone scaffold
4-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide C₁₈H₁₆ClNO₄S 4-chloro / 4-methoxyphenyl Not reported Chloro substitution increases electrophilicity; retained sulfone moiety
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-fluoro-N-(4-methoxyphenyl)benzamide C₁₈H₁₆FNO₄S 4-fluoro / 4-methoxyphenyl Not reported Fluorine enhances metabolic stability; similar electronic profile
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e) C₁₉H₁₅N₅O₂ Imidazole / 4-methoxyphenyl 262–265 Imidazole core introduces hydrogen-bonding capacity; higher melting point

Key Observations :

  • Substituent Impact: Methoxy Groups: The 3,4-dimethoxy and 4-methoxyphenyl groups enhance solubility via polar interactions but may reduce membrane permeability compared to halogenated analogues (e.g., 4-chloro in ). Halogenation: Fluorine (C₁₈H₁₆FNO₄S, ) and chlorine (C₁₈H₁₆ClNO₄S, ) substituents improve metabolic stability and electrophilicity, critical for target binding in enzyme inhibition. Heterocyclic Modifications: Imidazole-containing analogues (e.g., 4e, ) exhibit higher melting points (262–265°C) due to increased crystallinity from π-π stacking and hydrogen bonding.
Physicochemical Properties
  • Lipophilicity : The 3,4-dimethoxy groups increase polarity (clogP ~2.5 estimated) compared to chloro (clogP ~3.1) or fluoro (clogP ~2.8) analogues.
  • Thermal Stability : Melting points for methoxy-rich analogues (e.g., 240–242°C in ) are lower than imidazole derivatives (262–294°C, ), reflecting reduced crystalline packing efficiency.

Q & A

Q. Methodology :

  • Synthesize analogs via parallel combinatorial chemistry.
  • Test in vitro assays (e.g., kinase inhibition, cytotoxicity) and correlate with computational docking (e.g., AutoDock Vina) .

Advanced: How can conflicting bioactivity data across studies be resolved?

Answer:
Contradictions often arise from assay variability or impurities:

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity required for conclusive data) .
  • Mechanistic Studies : Combine biochemical (e.g., SPR for binding kinetics) and cellular (e.g., siRNA knockdown) approaches to validate targets .

Advanced: What strategies are used to elucidate the compound’s mechanism of action?

Answer:

  • Target Identification :
    • Pull-down assays with biotinylated probes and streptavidin beads .
    • Phage display libraries to identify interacting proteins .
  • Pathway Analysis :
    • Transcriptomics (RNA-seq) to map affected pathways (e.g., MAPK/ERK) .
    • Metabolomics (LC-MS) to track downstream metabolite changes .

Basic: What purification methods ensure high yield and purity?

Answer:

  • Flash Chromatography : Silica gel with gradient elution (e.g., 20–50% EtOAc in hexane) removes unreacted starting materials .
  • Recrystallization : Use ethanol/water mixtures for crystalline intermediates .
  • Prep-HPLC : For polar byproducts, employ C18 columns with acetonitrile/water + 0.1% TFA .

Advanced: How is computational modeling applied to study target interactions?

Answer:

  • Docking Simulations : Use Schrödinger Suite or MOE to predict binding poses in kinase domains (e.g., EGFR) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydrogen-bond networks .
  • QSAR Models : Train on IC50_{50} data to prioritize analogs for synthesis .

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